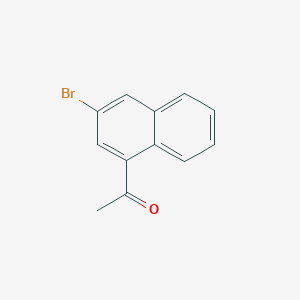
1-(3-Bromonaphthalen-1-yl)ethanone
描述
1-(3-Bromonaphthalen-1-yl)ethanone is a brominated aromatic ketone featuring a naphthalene backbone substituted with a bromine atom at position 3 and an acetyl group (-COCH₃) at position 1. Its molecular formula is C₁₂H₉BrO, with a molecular weight of 257.10 g/mol. The compound’s structure combines the extended π-conjugation of naphthalene with the electron-withdrawing effects of bromine and the acetyl group, making it relevant in organic synthesis, coordination chemistry, and materials science.
属性
分子式 |
C12H9BrO |
|---|---|
分子量 |
249.10 g/mol |
IUPAC 名称 |
1-(3-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |
InChI 键 |
QRXVWEIGTXEXMW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC2=CC=CC=C21)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-bromo-1-naphthalenyl)- typically involves the bromination of 1-naphthalenyl ethanone. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 1-(3-bromo-1-naphthalenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Ethanone, 1-(3-bromo-1-naphthalenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoic acids or other oxidized derivatives.
Reduction: Formation of naphthalenyl alcohols or other reduced products.
科学研究应用
Ethanone, 1-(3-bromo-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethanone, 1-(3-bromo-1-naphthalenyl)- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethanone group play crucial roles in its reactivity and binding affinity to molecular targets.
相似化合物的比较
Structural Analogues and Molecular Properties
The following table compares 1-(3-Bromonaphthalen-1-yl)ethanone with key analogues:
Key Differences and Implications
Benzothiophene-based analogues (e.g., ) exhibit sulfur-induced electronic effects, altering redox properties.
Substituent Effects :
- Bromine Position : Bromine at position 3 in naphthalene (target compound) vs. position 4 in benzene () influences steric and electronic interactions. Meta-substitution on naphthalene may hinder rotational freedom compared to para-substituted benzene derivatives.
- Functional Groups : Hydroxyl () and methoxy () groups improve solubility in polar solvents, while oxime derivatives () are tailored for metal coordination.
Molecular Weight and Reactivity: Higher molecular weight in naphthalene derivatives (e.g., target compound) may reduce volatility compared to simpler benzene analogues like 1-(2-chlorophenyl)ethanone . Bromine’s electronegativity increases susceptibility to nucleophilic aromatic substitution compared to chlorine .
生物活性
1-(3-Bromonaphthalen-1-yl)ethanone, with the chemical formula CHBrO, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological implications of this compound based on diverse scientific literature.
This compound is characterized by its unique structure, which includes a bromonaphthalene moiety attached to an ethanone group. The synthesis typically involves the bromination of naphthalene derivatives followed by acetylation processes. The compound can be synthesized using various methods, including palladium-catalyzed reactions and traditional organic synthesis techniques .
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activities. Preliminary studies show that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, it has been observed to affect the expression of genes involved in cell proliferation and survival .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for the survival and proliferation of pathogens or cancer cells.
- Modulation of Signaling Pathways : It appears to interact with various signaling pathways, potentially leading to altered cellular responses that favor apoptosis in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies and Research Findings
A detailed examination of several studies highlights the diverse biological activities attributed to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


